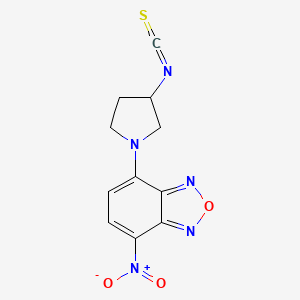
4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-NBD-Py-NCS, also known as ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate, is a fluorescent labeling reagent used in various scientific research fields. This compound is particularly valuable due to its ability to form stable conjugates with amines, making it useful for labeling proteins, peptides, and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate typically involves the reaction of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride with pyridine-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to achieve high purity levels.
化学反应分析
Types of Reactions
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form stable thiourea derivatives.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like acetonitrile or dimethylformamide at room temperature.
Oxidation and Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a palladium catalyst are used for the reduction of the nitro group.
Major Products Formed
Substitution Reactions: The major products are thiourea derivatives, which retain the fluorescent properties of the parent compound.
Oxidation and Reduction Reactions: The reduction of the nitro group results in the formation of amino derivatives, which may exhibit different fluorescence characteristics.
科学研究应用
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.
Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and tracking within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
作用机制
The mechanism of action of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate involves the formation of stable conjugates with amines through the thiocyanate group. This reaction results in the formation of a thiourea linkage, which retains the fluorescent properties of the parent compound. The fluorescence is due to the nitrobenz-2-oxa-1,3-diazol moiety, which absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for easy detection and imaging.
相似化合物的比较
Similar Compounds
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride: Similar in structure but lacks the thiocyanate group, making it less reactive towards amines.
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiol: Contains a thiol group instead of a thiocyanate group, which can form disulfide bonds with other thiols.
Uniqueness
®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is unique due to its ability to form stable thiourea linkages with amines, making it highly valuable for labeling and imaging applications. Its fluorescent properties and reactivity towards amines set it apart from other similar compounds.
属性
IUPAC Name |
7-(3-isothiocyanatopyrrolidin-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCHHTYBXOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
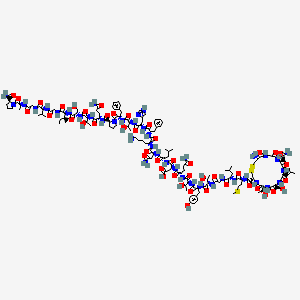
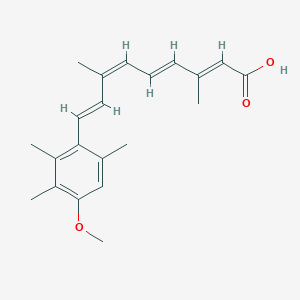
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

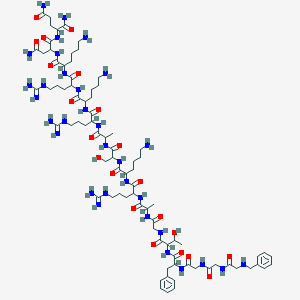
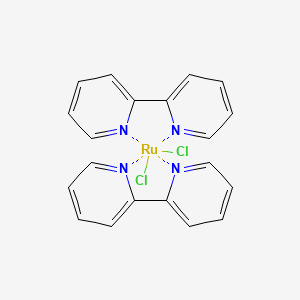

![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
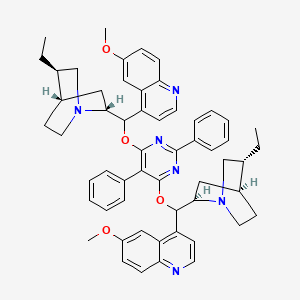

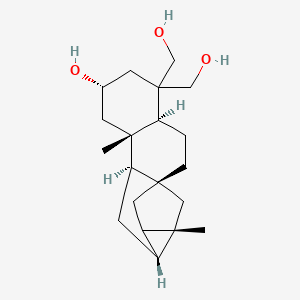
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
